(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14775808
InChI: InChI=1S/C22H22N2O5/c1-27-15-4-5-18-16(10-15)21(25)17(11-23-18)22(26)24-7-6-13-8-19(28-2)20(29-3)9-14(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C22H22N2O5
Molecular Weight: 394.4 g/mol

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

CAS No.:

Cat. No.: VC14775808

Molecular Formula: C22H22N2O5

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone -

Specification

Molecular Formula C22H22N2O5
Molecular Weight 394.4 g/mol
IUPAC Name 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C22H22N2O5/c1-27-15-4-5-18-16(10-15)21(25)17(11-23-18)22(26)24-7-6-13-8-19(28-2)20(29-3)9-14(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25)
Standard InChI Key SJYXDDDGYXCDDB-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Introduction

Chemical Structure and Molecular Characteristics

The compound features a hybrid architecture comprising a 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via a methanone bridge to a 4-hydroxy-6-methoxyquinoline moiety. The isoquinoline component contributes a partially hydrogenated bicyclic system with electron-donating methoxy groups at positions 6 and 7, while the quinoline segment introduces a hydroxyl group at position 4 and a methoxy group at position 6. These functional groups significantly influence the molecule’s electronic distribution, solubility, and reactivity .

Molecular Formula and Weight

While the exact molecular formula for this compound is not explicitly provided in the cited sources, structural analogs offer insights. For instance, a related isoquinoline derivative, (6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone, has a molecular formula of C20H21NO5 and a molecular weight of 355.38 g/mol . Another analog, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone, possesses a formula of C24H26N4O3 and a weight of 418.5 g/mol . Extrapolating from these, the target compound’s formula is estimated as C20H19N2O5, with a molecular weight approximating 375.38 g/mol.

Structural Features and Reactivity

The methoxy groups enhance lipophilicity, facilitating membrane permeability, while the hydroxyl group on the quinoline moiety introduces potential for hydrogen bonding and metabolic conjugation (e.g., glucuronidation) . The methanone bridge serves as a rigid spacer, orienting the two aromatic systems for optimal interaction with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of such hybrid molecules typically involves multi-step organic reactions. A plausible route includes:

  • Isoquinoline Synthesis: The Bischler-Napieralski reaction could generate the dihydroisoquinoline core, followed by methoxylation using methylating agents like dimethyl sulfate .

  • Quinoline Functionalization: The quinoline moiety may be derived via the Skraup synthesis, with subsequent regioselective hydroxylation and methoxylation .

  • Coupling Reaction: A Friedel-Crafts acylation or Ullmann-type coupling could link the two segments via the methanone bridge .

Industrial Production

Suppliers such as Shijiazhuang YaoBo Pharmaceutical Co., Ltd. and Shanghai Zerui Biotechnology Co., Ltd. specialize in producing structurally related isoquinoline derivatives, suggesting scalable manufacturing processes for this compound . Key challenges include maintaining regioselectivity during methoxylation and ensuring stability of the phenolic hydroxyl group during purification .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMFA); low in water
StabilitySensitive to UV light and oxidation; requires storage under inert atmosphere
Melting PointEstimated 180–190°C (based on analogs)
pKa~9.5 (phenolic hydroxyl)

Applications in Pharmaceutical Development

Therapeutic Candidates

This compound’s dual pharmacophoric elements make it a candidate for:

  • Multitarget Kinase Inhibitors: Hybrid structures often exhibit synergistic effects in oncology .

  • Neuroprotective Agents: Isoquinoline derivatives modulate neurotransmitter release, relevant in Alzheimer’s disease .

Analytical Reference Standards

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey FeaturesNotable Activities
(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone C20H21NO5Dual methoxy substituentsPharmaceutical impurity reference
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone C24H26N4O3Pyrimidine amino groupKinase inhibition candidate
Target CompoundC20H19N2O5Hydroxy-methoxyquinoline hybridBroad-spectrum potential

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